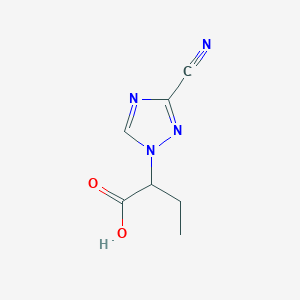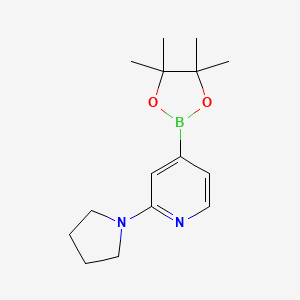![molecular formula C13H13NO3S B2991614 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 927973-30-6](/img/structure/B2991614.png)
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is an organic compound with a molecular formula of C13H13NO3S This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to an ethoxyphenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid are currently unknown. This compound belongs to the class of organic compounds known as thiazoles, which are aromatic heterocyclic compounds containing a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Thiazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Given the broad-spectrum biological activities of thiazole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of the compound, potentially influencing its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using acetic anhydride to yield the thiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Halogenated derivatives and substituted thiazoles.
Scientific Research Applications
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: It is being investigated for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
4-ethoxyphenylacetic acid: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
2-(4-ethoxyphenyl)thiazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical and biological properties.
Uniqueness
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of the thiazole ring, ethoxyphenyl group, and acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-11-5-3-9(4-6-11)13-14-10(8-18-13)7-12(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXSDGSCKFBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2991531.png)
![2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2991534.png)

![2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2991536.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)



![1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2991545.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/new.no-structure.jpg)

![2-{4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2991551.png)

